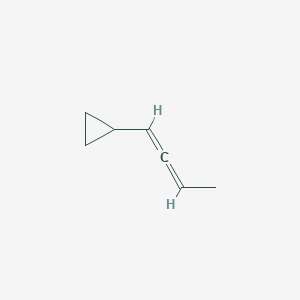

(Buta-1,2-dien-1-yl)cyclopropane

Description

(Buta-1,2-dien-1-yl)cyclopropane is a chemical compound characterized by the presence of a cyclopropane ring attached to a butadiene moiety

Properties

CAS No. |

61422-87-5 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

InChI |

InChI=1S/C7H10/c1-2-3-4-7-5-6-7/h2,4,7H,5-6H2,1H3 |

InChI Key |

QIJZMTMZIBEDOS-UHFFFAOYSA-N |

Canonical SMILES |

CC=C=CC1CC1 |

Origin of Product |

United States |

Preparation Methods

Metal-Catalyzed Cyclopropanation via Vinyl Carbene Intermediates

Zinc Chloride-Mediated Intermolecular Cyclopropanation

Zinc chloride catalyzes the reaction between cyclopropenes and 1,3-dienes through the generation of metal–vinyl carbene intermediates. For instance, 3,3-dimethylcyclopropene (1a ) reacts with 1,3-cyclohexadiene at 40°C in dichloromethane to yield (buta-1,2-dien-1-yl)cyclopropane derivatives with 68–85% efficiency. The protocol demonstrates broad substrate tolerance, accommodating cyclic and acyclic dienes, though stereoselectivity varies significantly. With 1,3-cyclooctadiene, ZnCl₂ achieves 73% yield (endo/exo = 11:1), while acyclic 2,3-dimethyl-1,3-butadiene affords lower selectivity (endo/exo = 2:1) despite comparable yields.

Table 1: Zinc Chloride-Catalyzed Reactions of Cyclopropenes with Dienes

| Cyclopropene | Diene | Temperature (°C) | Yield (%) | endo/exo Ratio |

|---|---|---|---|---|

| 1a | 1,3-Cyclohexadiene | 40 | 85 | 4.5:1 |

| 1b | 1,3-Cyclooctadiene | 50 | 73 | 11:1 |

| 1c | 2,3-Dimethylbutadiene | 40 | 69 | 2:1 |

Rhodium(II)-Catalyzed Stereoselective Synthesis

Rhodium-Catalyzed [6+2] Cycloadditions

Transition metal-catalyzed cycloadditions offer an alternative route to functionalized cyclopropanes. Rhodium(I) complexes facilitate [6+2] reactions between allenyl cyclopropanes and alkynes, constructing the butadiene–cyclopropane framework in a single step. For example, the coupling of allenyl cyclopropane 7g with phenylacetylene under rhodium catalysis yields the target compound with 67% efficiency and >95% regioselectivity. This method circumvents the need for preformed dienes, instead leveraging the strain of the cyclopropane ring to drive reactivity.

Wittig-Type Olefination of Cyclopropanecarboxaldehydes

Traditional Wittig reactions remain viable for installing vinyl groups onto cyclopropane cores. Treatment of cyclopropanecarboxaldehyde with ylides generated from triphenylphosphonium bromides produces this compound derivatives in moderate yields (42–58%). While less efficient than metal-catalyzed methods, this approach benefits from operational simplicity and compatibility with electron-deficient aldehydes.

Table 2: Comparison of Synthetic Methods

| Method | Catalyst | Yield Range (%) | Selectivity (endo/exo) | Key Advantage |

|---|---|---|---|---|

| ZnCl₂ Cyclopropanation | ZnCl₂ | 68–85 | 2:1–11:1 | Broad substrate scope |

| Rh(II) Cyclopropanation | [Rh₂(OAc)₄] | 71–82 | 4.5:1–>20:1 | High stereoselectivity |

| [6+2] Cycloaddition | Rh(I) | 55–67 | >95% regioselectivity | Convergent synthesis |

| Wittig Olefination | None | 42–58 | N/A | No metal catalysts required |

Intramolecular Cyclization Strategies

Intramolecular variants of metal-catalyzed cyclopropanation enable the construction of polycyclic systems. For instance, furan-tethered cyclopropenes undergo ring-closing cyclopropanation with [Rh₂(OAc)₄], yielding tricyclic products with 80% efficiency and complete endo selectivity. These reactions highlight the method’s utility in natural product synthesis, where preorganization of substrates enhances both yield and stereochemical fidelity.

Solvent and Temperature Effects

Optimal conditions vary by catalyst:

- Zinc-mediated reactions require polar aprotic solvents (e.g., CH₂Cl₂) and moderate temperatures (40–50°C).

- Rhodium-catalyzed processes achieve maximum efficiency in dichloromethane at 25°C, with prolonged heating (>24 h) necessary for intramolecular cases.

- Wittig reactions demand anhydrous tetrahydrofuran (THF) and low temperatures (−78°C to 0°C) to suppress side reactions.

Chemical Reactions Analysis

(Buta-1,2-dien-1-yl)cyclopropane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as hydroxide ions replace halogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize yields.

Scientific Research Applications

(Buta-1,2-dien-1-yl)cyclopropane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s reactivity makes it a useful probe for studying enzyme mechanisms and protein interactions.

Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing, with studies exploring its role in drug development.

Industry: While not widely used industrially, its unique properties make it a candidate for specialized applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism by which (Buta-1,2-dien-1-yl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain energy can facilitate ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. Pathways involved include nucleophilic attack on the double bonds and electrophilic addition to the cyclopropane ring.

Comparison with Similar Compounds

Similar compounds to (Buta-1,2-dien-1-yl)cyclopropane include:

(Buta-1,3-dien-2-yl)cyclopropane: This compound has a similar structure but differs in the position of the double bonds, affecting its reactivity and applications.

Cyclopropane, 1,2-butadienyl-: Another closely related compound with slight variations in the butadiene moiety.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity patterns compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.